molecular formula C12H24BrN B15196794 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide CAS No. 102585-78-4

3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide

Cat. No.: B15196794
CAS No.: 102585-78-4
M. Wt: 262.23 g/mol
InChI Key: NLWRRLVDRCHYAU-UHFFFAOYSA-N
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Description

3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular N-cyclization, where an amine diol precursor undergoes cyclization in the presence of trifluoroacetic acid to produce the desired azabicyclo structure . Another approach involves radical cyclization, where a radical-based strategy is employed to construct the azabicyclo framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the nitrogen-containing ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide is unique due to its specific butyl substitution and hydrobromide salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications where solubility and specific reactivity are important.

Properties

CAS No.

102585-78-4

Molecular Formula

C12H24BrN

Molecular Weight

262.23 g/mol

IUPAC Name

3-butyl-3-azoniabicyclo[3.3.1]nonane;bromide

InChI

InChI=1S/C12H23N.BrH/c1-2-3-7-13-9-11-5-4-6-12(8-11)10-13;/h11-12H,2-10H2,1H3;1H

InChI Key

NLWRRLVDRCHYAU-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CC2CCCC(C2)C1.[Br-]

Origin of Product

United States

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